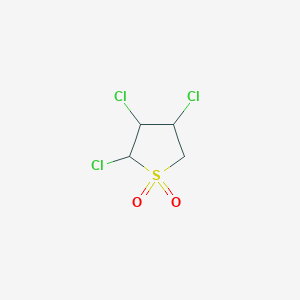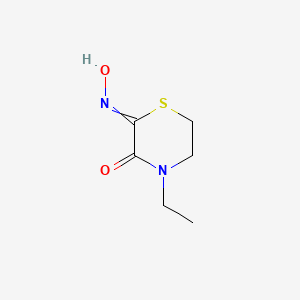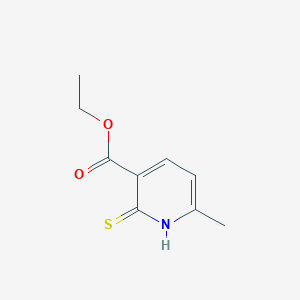
Dimethyl decafluoroheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl decafluoroheptanedioate is a chemical compound with the molecular formula C₉H₆F₁₀O₄ It is a fluorinated ester, which means it contains fluorine atoms and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl decafluoroheptanedioate can be synthesized through several methods. One common approach involves the esterification of decafluoroheptanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl decafluoroheptanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield decafluoroheptanedioic acid and methanol.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
Hydrolysis: Decafluoroheptanedioic acid and methanol.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted fluorinated compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl decafluoroheptanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential as a drug delivery agent due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
Wirkmechanismus
The mechanism of action of dimethyl decafluoroheptanedioate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to altered biological activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert their effects on target cells or tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl fumarate: Another ester with different chemical properties and applications.
Dimethyl terephthalate: Used in the production of polyesters and has distinct industrial applications.
Dimethyl oxalate: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
Dimethyl decafluoroheptanedioate is unique due to its high fluorine content, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring enhanced chemical resistance, stability, and specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
54404-53-4 |
|---|---|
Molekularformel |
C9H6F10O4 |
Molekulargewicht |
368.12 g/mol |
IUPAC-Name |
dimethyl 2,2,3,3,4,4,5,5,6,6-decafluoroheptanedioate |
InChI |
InChI=1S/C9H6F10O4/c1-22-3(20)5(10,11)7(14,15)9(18,19)8(16,17)6(12,13)4(21)23-2/h1-2H3 |
InChI-Schlüssel |
XCBHQRMXXUTPHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B14641145.png)

![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)

![Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate](/img/structure/B14641169.png)

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)




![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)

